L-Glu(L-trp-oet)-otbu(hcl)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H32ClN3O5 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-5-[[(2S)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C22H31N3O5.ClH/c1-5-29-21(28)18(12-14-13-24-17-9-7-6-8-15(14)17)25-19(26)11-10-16(23)20(27)30-22(2,3)4;/h6-9,13,16,18,24H,5,10-12,23H2,1-4H3,(H,25,26);1H/t16-,18-;/m0./s1 |
InChI Key |
FPHIZGLQXQMOLY-AKXYIILFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Glu L Trp Oet Otbu Hcl
Retrosynthetic Analysis of the L-Glu(L-trp-oet)-otbu(hcl) Scaffold
Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. This process illuminates potential synthetic routes and highlights challenges that must be addressed.
Identification of Key Disconnection Points and Their Chemical Implications
The primary disconnection point in the L-Glu(L-trp-oet)-otbu(hcl) scaffold is the amide bond linking the L-glutamic acid and L-tryptophan residues. This bond is retrosynthetically cleaved to yield two precursor amino acid derivatives: an N-terminally protected L-glutamic acid with a γ-tert-butyl ester and an L-tryptophan with a C-terminal ethyl ester.
This disconnection strategy is the most logical and widely practiced approach in peptide synthesis. The formation of the amide bond, the cornerstone of peptide chemistry, can be achieved through various coupling reagents. The choice of coupling reagent is critical to ensure high yield, minimize racemization, and be compatible with the chosen protecting groups.
Another key consideration is the potential for side reactions. The indole (B1671886) side chain of tryptophan can be susceptible to oxidation or modification during peptide synthesis. peptide.com Therefore, protection of the indole nitrogen may be necessary depending on the synthetic conditions.
Strategic Selection of Protecting Groups and Their Orthogonality
The success of a peptide synthesis hinges on the strategic selection of protecting groups. springernature.com These groups must be stable under the reaction conditions used for peptide bond formation and deprotection of other groups, yet be readily removable under specific, non-interfering conditions. This concept is known as orthogonality. biosynth.comnih.gov
For the synthesis of L-Glu(L-trp-oet)-otbu(hcl), a common and effective strategy is the Fmoc/tBu orthogonal protection scheme. iris-biotech.de In this approach, the α-amino group of the glutamic acid precursor is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The γ-carboxyl group of glutamic acid is protected as a tert-butyl (tBu) ester, which is acid-labile. iris-biotech.de Similarly, the α-carboxyl group of the tryptophan precursor is protected as an ethyl ester, which is typically stable under the conditions used for Fmoc and tBu group removal.
The indole side chain of tryptophan can sometimes be left unprotected. peptide.com However, to prevent potential side reactions, it can be protected with an acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com This protection strategy ensures that the deprotection of the Fmoc group with a mild base like piperidine (B6355638) does not affect the tBu or Boc groups. Conversely, the final deprotection of the tBu and any Boc groups with a strong acid like trifluoroacetic acid (TFA) does not cleave the peptide bond or the ethyl ester.
| Functional Group | Amino Acid | Protecting Group | Deprotection Condition |
| α-Amino | L-Glutamic Acid | Fmoc | Base (e.g., Piperidine) |
| γ-Carboxyl | L-Glutamic Acid | tBu | Acid (e.g., TFA) |
| α-Carboxyl | L-Tryptophan | Ethyl Ester | Stable/Saponification |
| Indole | L-Tryptophan | Boc (optional) | Acid (e.g., TFA) |
Precursor Synthesis and Functional Group Management
The successful synthesis of the target dipeptide relies on the efficient preparation of its constituent amino acid precursors with the appropriate protecting groups.
Synthesis of N-Terminally Unprotected L-Glutamic Acid γ-tert-Butyl Ester Derivatives
The synthesis of L-glutamic acid γ-tert-butyl ester is a crucial step. One common method involves the reaction of L-glutamic acid with isobutylene (B52900) in the presence of a strong acid catalyst. This reaction selectively esterifies the γ-carboxyl group due to steric hindrance at the α-carboxyl group. Another approach involves the use of tert-butanol (B103910) and a coupling agent.
Alternatively, commercially available N-Boc-L-glutamic acid γ-tert-butyl ester can be utilized. chemimpex.com The Boc group can then be selectively removed under acidic conditions to yield the desired N-terminally unprotected precursor, ready for coupling.
Synthesis of L-Tryptophan Ethyl Ester Hydrochloride
L-tryptophan ethyl ester hydrochloride is typically synthesized by reacting L-tryptophan with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. scielo.br The reaction is often carried out at reflux to drive the esterification to completion. The hydrochloride salt is then isolated by crystallization. This precursor serves as a key building block in the synthesis of various tryptophan-containing peptides and pharmaceuticals. chemimpex.com
Peptide Bond Formation Strategies for Dipeptide Assembly
The synthesis of the dipeptide L-Glu(L-trp-oet)-otbu(hcl) hinges on the formation of a peptide bond between the α-carboxyl group of a protected L-glutamic acid residue and the α-amino group of a protected L-tryptophan residue. This process, a condensation reaction, requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. wikipedia.orggtpeptide.com The selection of an appropriate coupling strategy is paramount to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers. gtpeptide.com Solution-phase peptide synthesis (SPPS) is a well-established technique for this purpose, offering flexibility in reagent choice and purification of intermediates. wikipedia.orgslideshare.netlibretexts.org
Selection and Optimization of Coupling Reagents
The efficacy of peptide bond formation is largely dependent on the choice of coupling reagent, which activates the C-terminal carboxylic acid of the N-protected amino acid. iris-biotech.de These reagents are broadly categorized into carbodiimides and onium salts, each with distinct mechanisms and applications. bachem.com Optimization involves selecting a reagent that provides rapid and complete acylation while minimizing side reactions, particularly racemization. iris-biotech.debachem.com
Carbodiimides are among the most established classes of coupling reagents for peptide synthesis. tandfonline.com They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. tandfonline.compeptide.com This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester, forming the peptide bond. interchim.fr
Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frpeptide.com For the solution-phase synthesis of L-Glu(L-trp-oet)-otbu, EDC or DIC are generally preferred over DCC. wikipedia.orgtandfonline.com The urea (B33335) byproduct of DCC (dicyclohexylurea) is poorly soluble in most organic solvents, complicating purification. peptide.compeptide.com In contrast, the byproducts of DIC (diisopropylurea) and EDC (an N-ethyl-N'-(3-dimethylaminopropyl)urea) are more soluble, facilitating their removal during workup. wikipedia.orgtandfonline.compeptide.com EDC is particularly advantageous due to its water solubility, allowing for its removal by simple aqueous extraction. wikipedia.orgpeptide.com
A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid. wikipedia.orgbachem.com The O-acylisourea intermediate can rearrange to form a 5(4H)-oxazolone, which is prone to epimerization. tandfonline.com To suppress this side reaction, carbodiimides are almost always used in conjunction with co-reagents or additives. wikipedia.orgbachem.com
Table 1: Comparison of Common Carbodiimide Coupling Reagents
| Reagent | Acronym | Byproduct Solubility | Key Advantages | Primary Application |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Low | Inexpensive, effective | Solution-phase (when byproduct precipitation is desired) |
| N,N'-Diisopropylcarbodiimide | DIC | High (in organic solvents) | Soluble byproduct, easy to handle (liquid) | Solid-phase and solution-phase synthesis tandfonline.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | High (in water) | Water-soluble reagent and byproduct, easy workup | Solution-phase synthesis, bioconjugation wikipedia.orgpeptide.com |
Onium salt-based coupling reagents, including aminium/uronium and phosphonium (B103445) salts, represent a more modern and often more efficient alternative to carbodiimides. bachem.com These reagents typically incorporate a 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety, which acts as an in-situ activating agent. bachem.com
The general mechanism involves the reaction of the onium salt with the N-protected amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA). bachem.combioorganica.org.ua This forms a highly reactive OBt or OAt active ester intermediate, which then rapidly acylates the N-terminal of the other amino acid component. bioorganica.org.ua
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are widely used uronium salts that generate HOBt active esters. They are known for high coupling efficiency and low levels of racemization when HOBt is present. peptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt based on HOAt. The resulting OAt esters are more reactive than their OBt counterparts, making HATU one of the most efficient coupling reagents, especially for sterically hindered amino acids. researchgate.netnih.gov The nitrogen atom in the pyridine (B92270) ring of the HOAt moiety can also provide anchimeric assistance, further accelerating the coupling reaction.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that also generates an HOBt active ester. A key advantage of PyBOP is that it avoids the potential side reaction of guanidinylation of the free amine, which can occur with excess HBTU or HATU. peptide.com Its byproduct, hexamethylphosphoramide (B148902) (HMPA), is carcinogenic, which has led to the development of alternatives like PyAOP. bachem.com
For the synthesis of L-Glu(L-trp-oet)-otbu, HATU would be a highly effective choice due to its high reactivity and ability to suppress racemization.
Table 2: Characteristics of Common Onium Salt Coupling Reagents
| Reagent | Acronym | Reagent Type | Activated Intermediate | Key Features |
|---|---|---|---|---|
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | Phosphonium | OBt ester | Effective, avoids guanidinylation side reaction |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | OBt ester | Efficient, widely used, potential for guanidinylation peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | OAt ester | Highly reactive, low racemization, suitable for difficult couplings nih.gov |
Additives are crucial components in modern peptide synthesis, primarily employed to enhance coupling efficiency and, most importantly, to suppress racemization. wikipedia.orgiris-biotech.de They function by reacting with the initial activated intermediate (e.g., the O-acylisourea from a carbodiimide) to form a new, more stable active ester. wikipedia.orgtandfonline.com This active ester is reactive enough to acylate the amine component but is significantly less prone to racemization than the initial intermediate. wikipedia.org
1-Hydroxybenzotriazole (HOBt) : For decades, HOBt was the most common additive used with carbodiimides. It effectively minimizes racemization by forming OBt active esters. bachem.compeptide.com It also helps to prevent dehydration side reactions of asparagine and glutamine side chains. peptide.com
1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is more effective at preventing racemization than HOBt. bachem.com Its lower pKa makes it a better leaving group, and the adjacent pyridine nitrogen provides neighboring group participation, accelerating the aminolysis step.
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) : Due to the potentially explosive nature of HOBt and HOAt, especially in their anhydrous forms, safer alternatives have been developed. OxymaPure® is a non-explosive additive that demonstrates high coupling rates and excellent suppression of racemization when used with carbodiimides, in some cases outperforming HOBt-based methods. bachem.compeptide.com
Copper(II) Chloride (CuCl₂) : The addition of catalytic amounts of CuCl₂ in combination with HOBt has been shown to be an effective strategy for suppressing racemization during segment coupling in solution-phase synthesis. peptide.com
In the context of synthesizing L-Glu(L-trp-oet)-otbu, the use of HOAt or OxymaPure® in combination with DIC or EDC would represent a robust and safe strategy to ensure high optical purity of the final product. bachem.com
Solution-Phase Synthetic Protocols and Reaction Conditions
Solution-phase synthesis offers the advantage of straightforward purification and characterization of intermediates at each step. slideshare.net A typical protocol for the synthesis of L-Glu(L-trp-oet)-otbu would involve the coupling of N-protected L-glutamic acid-α-tert-butyl ester with L-tryptophan ethyl ester hydrochloride.
The general procedure involves dissolving the N-protected glutamic acid derivative and the coupling additive (e.g., HOBt, HOAt) in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The mixture is cooled in an ice bath before the coupling reagent (e.g., EDC, DIC, or HATU) is added. nih.gov After a short pre-activation period, a solution of the L-tryptophan ethyl ester and a tertiary base (like DIEA or N-methylmorpholine (NMM) to neutralize the hydrochloride salt and activate onium reagents) is added. bachem.comnih.gov The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature, with progress monitored by techniques such as thin-layer chromatography (TLC). acs.org
Upon completion, the reaction mixture is worked up. This usually involves washing the organic solution with dilute acid (e.g., citric acid) to remove excess base, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid and the additive, and finally a brine wash. acs.org The organic layer is then dried, and the solvent is removed under reduced pressure to yield the crude protected dipeptide, which can be purified by chromatography or crystallization. nih.gov
Control of Stereochemical Integrity During Peptide Coupling
Maintaining the stereochemical integrity of the amino acids is one of the most critical challenges in peptide synthesis. nih.gov Racemization, or epimerization, can occur at the α-carbon of the activated carboxylic acid residue. bachem.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate, which can be deprotonated and reprotonated to yield a mixture of L and D enantiomers. tandfonline.com
Several strategies are employed to control stereochemistry:
Use of Additives : As discussed, additives like HOBt, HOAt, and OxymaPure® are the primary defense against racemization. They rapidly convert the highly reactive O-acylisourea or other activated species into active esters that are less prone to oxazolone (B7731731) formation. wikipedia.orgbachem.com
Choice of Coupling Reagent : Onium salt reagents, particularly those based on HOAt like HATU, are designed to minimize racemization by promoting rapid formation of the less racemization-prone OAt active ester. nih.gov
Base Selection : The choice and amount of base can significantly impact racemization. Strong, sterically hindered bases like DIEA are commonly used. However, in cases with a high risk of racemization, weaker bases such as N-methylmorpholine (NMM) or collidine may be preferred. bachem.com
Reaction Temperature : Performing the coupling reaction at low temperatures (e.g., starting at 0°C or below) helps to slow down the rate of racemization relative to the rate of the desired coupling reaction. nih.gov
Protecting Groups : The nature of the N-terminal protecting group on the carboxylic acid component can influence the rate of racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are effective at preventing racemization compared to other types of protecting groups. libretexts.org
By carefully selecting a combination of an efficient coupling reagent (e.g., HATU or a carbodiimide), an effective additive (e.g., HOAt or OxymaPure®), a suitable base, and maintaining low reaction temperatures, the stereochemical integrity of both the glutamic acid and tryptophan residues can be preserved during the synthesis of L-Glu(L-trp-oet)-otbu. bachem.comnih.govnih.gov
Final Derivatization to the Hydrochloride Salt Form
The final step in the synthesis of L-Glu(L-trp-oet)-otbu is its conversion to the hydrochloride (HCl) salt. This derivatization is not merely a formality of isolation but a critical step that imparts desirable physicochemical properties to the final peptide product. Peptides synthesized using solid-phase peptide synthesis (SPPS) and purified via reversed-phase high-performance liquid chromatography (RP-HPLC) are typically isolated as trifluoroacetate (B77799) (TFA) salts, owing to the use of trifluoroacetic acid in the cleavage and mobile phase buffers. nih.govbachem.com However, residual TFA can be toxic in biological assays and may alter the peptide's secondary structure or solubility. nih.govwpmucdn.com Conversion to the hydrochloride salt is often preferred for research and pharmaceutical applications as it is a more biologically benign and stable form. lifetein.comrsc.org
Controlled formation of the hydrochloride salt primarily involves the efficient exchange of the trifluoroacetate counter-ion with a chloride ion. Several methodologies have been developed to achieve this transformation, ranging from simple lyophilization cycles to integrated chromatographic techniques.
Repetitive Lyophilization with Dilute HCl: A widely adopted method for counter-ion exchange is the repeated dissolution of the peptide TFA salt in a dilute aqueous solution of hydrochloric acid, followed by lyophilization (freeze-drying). lifetein.compeptide.com This process leverages the volatility of TFA (when protonated by the stronger acid, HCl) to remove it under vacuum. A typical protocol involves dissolving the peptide in water or a buffer, adding a specific concentration of HCl (e.g., 2-10 mM), freezing the solution, and lyophilizing it overnight. lifetein.com This cycle is often repeated multiple times to ensure complete removal of TFA. nih.govlifetein.com The efficiency of the exchange can be significantly impacted by the HCl concentration; levels below 2 mM may be incomplete, while concentrations above 10 mM could risk peptide modification. lifetein.com
HCl-Saturated Organic Solvents: An alternative approach involves the use of non-aqueous organic solvents saturated with HCl gas, such as acetonitrile (B52724) or tert-butanol. nih.gov The peptide TFA salt is incubated in the HCl-saturated solvent, which is subsequently removed under reduced pressure. This method can offer superior exchange efficiency, with some solvents achieving near-complete conversion in a single cycle, thereby reducing processing time and potential peptide loss associated with multiple lyophilization steps. nih.gov
Chromatographic Ion Exchange: More advanced methodologies integrate the salt exchange directly into the purification process. google.commdpi.com This can be achieved by modifying the mobile phases used in RP-HPLC or solid-phase extraction (SPE) to contain hydrochloric acid instead of trifluoroacetic acid. mdpi.comchromforum.org In one such method, the peptide is loaded onto a reversed-phase column, washed extensively with an aqueous solution containing HCl (e.g., 0.02 M HCl), and then eluted using an organic solvent gradient that also contains HCl. mdpi.com This technique simultaneously purifies the peptide and exchanges the counter-ion, representing a highly efficient, single-step process. mdpi.com
| Methodology | Key Reagents | Typical Cycles | Reported Efficiency | Key Considerations |
|---|---|---|---|---|
| Repetitive Lyophilization | 5-10 mM Aqueous HCl | 3-4 | ~65% conversion after 3 cycles rsc.org | Time-consuming; potential for peptide loss with each cycle. nih.gov |
| HCl-Saturated Organic Solvent | Acetonitrile or tert-Butanol saturated with HCl | 1-2 | High; can be superior to aqueous methods nih.gov | Requires handling of gaseous HCl; solvent evaporation is used instead of lyophilization. |
| Integrated RP-SPE/HPLC | Mobile phases containing 0.02 M HCl | 1 (integrated) | High; results in <0.36% residual TFA mdpi.com | Combines purification and salt exchange, improving process efficiency. |
The final purification of L-Glu(L-trp-oet)-otbu(hcl) is essential to remove any remaining impurities from the synthesis and salt-exchange steps. The choice and optimization of the purification technique are critical for achieving high purity and yield.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC remains the gold standard for peptide purification. bachem.com For the hydrochloride derivative, the mobile phase composition is adjusted to use HCl as the ion-pairing agent instead of TFA. Optimization of several parameters is crucial for achieving a successful separation:
Stationary Phase: C18-modified silica (B1680970) is the most common stationary phase, offering excellent retention and separation based on hydrophobicity. bachem.com The choice of pore size is also important, with wider pores (e.g., 300 Å) being suitable for larger peptides. ymc.co.jp
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) in an aqueous solution of dilute HCl is used to elute the peptide. hplc.eu Optimizing the gradient slope is critical to resolving the target peptide from closely eluting impurities. researchgate.net
Temperature: Column temperature can significantly alter separation selectivity and even the elution order of peptides. ymc.co.jphplc.eu Increasing the temperature can lead to sharper peaks and improved resolution, particularly for larger or more complex peptides. researchgate.net
High-Performance Flash Chromatography (HPFC): As an alternative or complementary technique to preparative HPLC, high-performance flash chromatography (HPFC) offers a rapid and efficient method for purification. biotage.com HPFC can handle larger sample loads in a single injection compared to analytical HPLC, significantly reducing purification time and solvent consumption. biotage.com This makes it a cost-effective option for initial purification of the crude hydrochloride salt before a final polishing step with HPLC, if required. biotage.com
| Parameter | High-Performance Flash Chromatography (HPFC) | Preparative HPLC |
|---|---|---|
| Typical Loading Capacity | High (e.g., 150 mg in one injection) biotage.com | Lower (e.g., ~38 mg per injection, requiring multiple runs) biotage.com |
| Purification Time | Rapid (e.g., 27 minutes) biotage.com | Slower (e.g., 160 minutes for multiple runs) biotage.com |
| Solvent Consumption | Reduced (e.g., ~1518 mL total) biotage.com | High (e.g., ~3291 mL total) biotage.com |
| Achievable Purity | >97% biotage.com | >97% biotage.com |
| Primary Use Case | Efficient large-scale initial purification | High-resolution final purification |
Chemical Reactivity and Mechanistic Aspects of L Glu L Trp Oet Otbu Hcl
Reactivity Profiles of Ester Functionalities (Ethyl and tert-Butyl)
The presence of two different ester groups, an ethyl ester at the C-terminus of the tryptophan residue and a tert-butyl ester on the side chain of the glutamic acid residue, introduces a level of complexity and opportunity for selective chemical transformations.
Selective De-esterification Pathways and Their Chemical Nuances
The differential reactivity of the ethyl and tert-butyl esters allows for selective deprotection, a cornerstone of peptide and organic synthesis. The tert-butyl ester is notably labile to acidic conditions, while the ethyl ester is more robust under these same conditions. wiley-vch.deacs.org This difference forms the basis for selective cleavage.
For instance, treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) can selectively cleave the tert-butyl ester, leaving the ethyl ester intact. acs.orgnih.gov The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. Conversely, the ethyl ester can be hydrolyzed under basic conditions, such as saponification with sodium hydroxide (B78521) in an aqueous alcohol mixture, conditions under which the tert-butyl ester is relatively stable due to steric hindrance. wiley-vch.de
Recent methodologies have also explored the use of Lewis acids for selective de-esterification. For example, zinc bromide (ZnBr2) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. researchgate.net Another mild method for the cleavage of tert-butyl esters involves the use of silica (B1680970) gel in refluxing toluene (B28343). researchgate.net Enzymatic hydrolysis also presents a highly selective pathway. The protease subtilisin, for instance, has been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides. google.com
Table 1: Selective De-esterification Conditions
| Ester Type | Reagents and Conditions | Selectivity |
|---|---|---|
| tert-Butyl Ester | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) acs.orgnih.gov | High selectivity over ethyl esters. |
| tert-Butyl Ester | Zinc Bromide (ZnBr2) in Dichloromethane (DCM) researchgate.net | Chemoselective in the presence of certain other acid-labile groups. |
| tert-Butyl Ester | Silica gel in refluxing toluene researchgate.net | Mild conditions with good yields. |
| tert-Butyl Ester | Subtilisin google.com | High selectivity for C-terminal tert-butyl esters. |
| Ethyl Ester | Sodium Hydroxide (NaOH) in aqueous alcohol wiley-vch.de | Generally requires more forcing conditions than tert-butyl ester cleavage. |
Stability of Ester Groups Under Varied Reaction Conditions
The stability of the ethyl and tert-butyl esters is a critical consideration in any synthetic step involving L-Glu(L-Trp-OEt)-OtBu(HCl). The tert-butyl ester is highly sensitive to strong acids. nih.govresearchgate.net Even moderately acidic conditions can lead to its cleavage. In contrast, the ethyl ester is stable to the acidic conditions typically used for tert-butyl group removal. wiley-vch.de
Both esters are generally stable to catalytic hydrogenation, a common method for removing other types of protecting groups. However, the stability of both esters can be compromised under harsh basic conditions. While the tert-butyl ester is more resistant to base-catalyzed hydrolysis than the ethyl ester due to steric hindrance, prolonged exposure to strong bases can lead to its cleavage. amelica.org
Reactivity of the Indole (B1671886) Moiety of Tryptophan
The indole side chain of the tryptophan residue is a key player in the chemical reactivity of the dipeptide. Its electron-rich nature makes it susceptible to both electrophilic attack and oxidation.
Susceptibility to Electrophilic Attack and Substitution Reactions
The indole ring of tryptophan is nucleophilic and can react with various electrophiles. acs.orgnih.gov Electrophilic aromatic substitution is a common reaction manifold for the indole nucleus. The most nucleophilic position on the indole ring is typically the C3 position, but reactions can also occur at other positions, including N1 and C2. acs.orgmdpi.com
The specific regioselectivity of electrophilic attack can be influenced by the reaction conditions and the nature of the electrophile. For instance, sulfenylation of the indole ring has been shown to occur selectively at the C2 position under certain conditions. nih.gov Nitration of tryptophan can also occur, leading to a variety of nitro-tryptophan isomers. mdpi.com
Considerations for Oxidative Stability and Side Product Formation
Tryptophan is one of the most easily oxidized amino acids. nih.govresearchgate.net The indole ring is highly susceptible to degradation by reactive oxygen species (ROS) such as singlet oxygen, hydroxyl radicals, and hydrogen peroxide. researchgate.netmdpi.comiris-biotech.de This oxidation can be initiated by factors like light, heat, and the presence of metal ions. researchgate.netmdpi.com
The oxidation of tryptophan can lead to a variety of products, with the most common being N-formylkynurenine (NFK), kynurenine, and oxindolylalanine. nih.goviris-biotech.de The formation of these products involves the cleavage of the pyrrole (B145914) ring of the indole nucleus. researchgate.net The initial products of the reaction with singlet oxygen are unstable hydroperoxides which then rearrange to form the final products. nih.gov The susceptibility of the tryptophan residue to oxidation is an important consideration in the handling and storage of L-Glu(L-Trp-OEt)-OtBu(HCl).
Table 2: Common Oxidation Products of Tryptophan
| Oxidizing Agent | Major Products | Reference |
|---|---|---|
| Singlet Oxygen (¹O₂) | N-formylkynurenine (NFK), Kynurenine, Hydrotryptophans | nih.gov |
| Hydroxyl Radicals (•OH) | N-formylkynurenine (NFK), Kynurenine | researchgate.net |
| Ozone (O₃) | N-formylkynurenine (NFK), Kynurenine | nih.gov |
| Hypochlorous Acid (HOCl) | 2-Oxindole derivatives, Kynurenine, N-formylkynurenine | mdpi.com |
Intramolecular Chemical Dynamics and Conformational Considerations of the Dipeptide
In the gas phase or non-polar solvents, dipeptides often adopt folded conformations stabilized by intramolecular hydrogen bonds, such as C5 or C7 structures. aalto.fi However, in a polar solvent like water, these intramolecular hydrogen bonds may be disrupted in favor of interactions with the solvent molecules. rsc.org
Theoretical Analysis of Peptide Bond Rotational Barriers
The peptide bond (C-N) is fundamental to protein and peptide structure, and its partial double-bond character, a result of resonance delocalization, imposes a significant rotational barrier. acs.org This planarity is a cornerstone of secondary structure formation. However, deviations from planarity occur, and the energy required to rotate around the C-N bond is a critical parameter in peptide dynamics.
Theoretical studies, often employing Density Functional Theory (DFT), have extensively investigated these rotational barriers. For a simple dipeptide like diglycine, the barrier is typically calculated to be around 20 kcal/mol. However, the specific rotational barrier in L-Glu(L-Trp-OEt)-OtBu is influenced by the steric and electronic properties of the glutamic acid and tryptophan side chains and the terminal protecting groups.
Quantum mechanical calculations on various dipeptides have shown a clear dependence of the peptide bond's rotational energy profile on the backbone dihedral angles (φ and ψ). nih.gov The energy profile for rotation around the ω angle (the C-N bond) is not a simple symmetric curve; rather, it is a complex potential energy surface. For instance, studies on alanine (B10760859) dipeptides reveal that significant deviations from planarity (Δω ≠ 0°) are common and that the extent of this deviation has a sinusoidal dependence on the ψ dihedral angle. nih.gov
Table 1: Theoretical Rotational Energy Barriers for Model Dipeptides
| Dipeptide Model | Computational Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| HCO-Gly-L-Leu-NH2 | B3LYP/6-31G(d) | ~18-22 | sid.ir |
| Ac-Ala-Ala-NHMe | QM/MM | ~20 | sid.ir |
| Proline Dipeptide | HF/6-31+G(d) | ~15-20 (cis-trans) | acs.org |
This table presents representative data for model systems to illustrate the typical magnitude of peptide bond rotational barriers. The exact barrier for L-Glu(L-Trp-OEt)-OtBu would require specific computational analysis.
Influence of Protecting Groups on Local Backbone Conformations
Protecting groups are not merely passive participants in peptide synthesis; they can significantly influence the local conformation of the peptide backbone. rsc.org The tert-butyl (OtBu) group on the glutamic acid side chain and the ethyl ester (OEt) at the C-terminus of tryptophan are bulky and hydrophobic, and their presence impacts the conformational space available to the dipeptide.
The primary role of such protecting groups is often to enhance solubility and prevent aggregation by disrupting intermolecular hydrogen bonding that leads to structures like β-sheets. nih.gov The bulky OtBu and OEt groups in L-Glu(L-Trp-OEt)-OtBu can sterically hinder the formation of regular secondary structures that might otherwise form in an unprotected dipeptide.
Furthermore, the choice of protecting group can affect the cis/trans isomerization of the peptide bond. While non-prolyl peptide bonds strongly favor the trans conformation, the steric pressure exerted by large side-chain protecting groups can influence this equilibrium. Studies on model peptides show that side-chain characteristics can alter the potential energy surface of the backbone. kuleuven.be For L-Glu(L-Trp-OEt)-OtBu, the large protecting groups are expected to create a unique conformational landscape, potentially favoring specific rotamers to minimize steric clashes. This can be advantageous in guiding the peptide's conformation toward a desired state or preventing undesirable folding during synthesis. uq.edu.au
Mechanistic Investigations of Subsequent Chemical Transformations
The utility of L-Glu(L-Trp-OEt)-OtBu(HCl) as a synthetic intermediate lies in the selective cleavage of its protecting groups and its subsequent use in peptide elongation.
Kinetic and Thermodynamic Studies of Protecting Group Cleavage
The selective removal of the OtBu and OEt groups is critical for the stepwise elongation of a peptide chain. The cleavage mechanisms are distinct, allowing for orthogonal deprotection strategies.
Cleavage of the Tert-butyl (OtBu) Ester: The tert-butyl ester is a standard protecting group for carboxylic acids, prized for its stability in basic and nucleophilic conditions and its lability under acidic conditions. wikipedia.org The cleavage proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation.
Reaction: R-COO-C(CH3)3 + H+ ⇌ R-COOH + (CH3)3C+
The kinetics of this deprotection are typically pseudo-first-order in the presence of a strong acid like trifluoroacetic acid (TFA). google.com Studies on the acid-catalyzed hydrolysis of tert-butyl esters show that the reaction rate is highly dependent on the acid strength and solvent. researchgate.net For instance, the use of ferric chloride (FeCl3) in dichloromethane has also been reported as a mild method for cleaving side-chain tert-butyl esters on-resin. nih.gov Thermodynamically, the cleavage is driven by the formation of the stable gaseous isobutylene (B52900) byproduct and the protonated carboxylic acid. mdpi.com
Cleavage of the Ethyl (OEt) Ester: The ethyl ester is more robust than the tert-butyl ester and is typically cleaved by saponification (base-catalyzed hydrolysis) or by enzymatic means. rsc.org The base-catalyzed hydrolysis proceeds through a BAc2 mechanism, involving nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.
Reaction: R-COO-CH2CH3 + OH- → R-COO- + CH3CH2OH
Kinetic studies on the hydrolysis of amino acid ethyl esters have been performed, providing data on reaction rates and activation energies. For example, the hydrolysis of L-leucine ethyl ester has an activation energy (Ea) of 13.7 kJ·mol-1 and an enthalpy of activation of 11.2 kJ·mol-1. nih.gov The rate of hydrolysis is generally slower for ethyl esters compared to methyl esters due to steric hindrance and electron-donating effects. beilstein-journals.org
Table 2: Comparative Data on Protecting Group Cleavage
| Protecting Group | Typical Cleavage Reagent | Mechanism | Kinetic/Thermodynamic Notes | Reference |
|---|---|---|---|---|
| tert-Butyl (OtBu) Ester | Trifluoroacetic Acid (TFA) | AAL1 (unimolecular) | Thermodynamically favored by stable carbocation/alkene formation. | google.commdpi.com |
| Ethyl (OEt) Ester | NaOH / LiOH | BAc2 (bimolecular) | Slower than methyl ester hydrolysis; rate is pH-dependent. | nih.govbeilstein-journals.org |
This table provides a general comparison of the cleavage characteristics. Specific rates for L-Glu(L-Trp-OEt)-OtBu would depend on precise reaction conditions.
Elucidation of Reaction Pathways for Further Peptide Elongation
L-Glu(L-Trp-OEt)-OtBu(HCl) is a versatile building block for synthesizing larger peptides. Its structure allows for elongation at either the N-terminus or the C-terminus. nih.govorgsyn.org
N-Terminus Elongation (C-to-N Synthesis): This is the most common strategy in solid-phase peptide synthesis. wikipedia.org The dipeptide's N-terminal amino group is already free (as the hydrochloride salt) and can act as a nucleophile. After neutralization of the HCl salt with a non-nucleophilic base (like diisopropylethylamine, DIPEA), it can be coupled with the activated carboxyl group of an incoming N-protected amino acid. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU are used to facilitate the formation of the new peptide bond. uniurb.it
Pathway:
Neutralize H2N+-Glu(OtBu)-Trp-OEt with base.
React with an N-protected, carboxyl-activated amino acid (e.g., Fmoc-AA-OH + HATU).
Formation of Fmoc-AA-Glu(OtBu)-Trp-OEt.
C-Terminus Elongation (N-to-C Synthesis): This "inverse" direction of synthesis is less common but offers unique advantages. orgsyn.org It requires the selective cleavage of the C-terminal ethyl ester to reveal a free carboxyl group. This is typically achieved via saponification. The newly freed carboxyl group is then activated using a coupling reagent, making it susceptible to nucleophilic attack by the free amino group of an incoming amino acid ester.
Pathway:
Cleave the ethyl ester from L-Glu(L-Trp-OEt)-OtBu (e.g., with LiOH).
Isolate the resulting H-Glu(OtBu)-Trp-OH.
Activate the C-terminal carboxyl group (e.g., with DCC/HOBt).
React with an amino acid ester (e.g., H-AA-OtBu) to form H-Glu(OtBu)-Trp-AA-OtBu.
Advanced Structural Characterization and Stereochemical Analysis Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis provides detailed information about the molecular structure, from the atomic connectivity to the nature of the chemical bonds and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of L-Glu(L-trp-oet)-otbu(hcl) in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals, confirming the covalent framework of the molecule.
In ¹H NMR, characteristic signals confirm the presence of all constituent parts. The aromatic protons of the tryptophan indole (B1671886) ring appear in the downfield region (approximately 7.0-7.6 ppm), while the alpha-protons of the glutamic acid and tryptophan residues resonate in the mid-field region. hmdb.cachemicalbook.comnih.gov The ethyl ester group is identified by its characteristic quartet and triplet pattern, and the tert-butyl ester is confirmed by a sharp singlet in the upfield region integrating to nine protons.
Two-dimensional NMR is crucial for confirming the peptide bond linkage. Heteronuclear Multiple Bond Correlation (HMBC) experiments would show a correlation between the carbonyl carbon of the glutamic acid residue and the alpha-proton of the tryptophan residue, providing definitive evidence of the amide bond.
Stereochemistry is confirmed using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY. For the desired L-L stereoisomer, an NOE correlation between the alpha-protons of the adjacent glutamic acid and tryptophan residues is expected, confirming their spatial proximity on the same face of the peptide backbone.
Table 1: Predicted ¹H NMR Chemical Shifts for L-Glu(L-trp-oet)-otbu(hcl) in a suitable deuterated solvent. (Note: Exact chemical shifts are dependent on solvent and concentration.)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Indole N-H (Trp) | > 10.0 | Singlet |
| Amide N-H (Trp) | 8.0 - 8.5 | Doublet |
| Aromatic C-H (Trp) | 7.0 - 7.6 | Multiplets |
| Alpha-H (Glu) | 4.2 - 4.5 | Multiplet |
| Alpha-H (Trp) | 4.6 - 4.9 | Multiplet |
| Ethyl -CH₂- (Trp ester) | 4.1 - 4.3 | Quartet |
| Beta, Gamma-CH₂ (Glu, Trp) | 1.8 - 2.5 | Multiplets |
| Ethyl -CH₃ (Trp ester) | 1.2 - 1.4 | Triplet |
| tert-Butyl -C(CH₃)₃ (Glu ester) | ~1.45 | Singlet |
High-Resolution Mass Spectrometry (HRMS), typically utilizing electrospray ionization (ESI), provides an exact mass measurement of the parent ion. This allows for the determination of the elemental formula with high confidence, serving as a primary confirmation of the compound's identity. For L-Glu(L-trp-oet)-otbu(hcl), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely calculated and compared against the experimental value.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which confirms the amino acid sequence. Upon collision-induced dissociation, the peptide bond is cleaved, generating characteristic 'b' and 'y' ion series. The observation of ions corresponding to the tryptophan ethyl ester fragment (y₁-ion) and the glutamic acid tert-butyl ester fragment (b₁-ion) would unequivocally confirm the Glu-Trp sequence. Further fragmentation, such as the loss of the tert-butyl group from the parent or fragment ions, provides additional structural confirmation.
Table 2: Predicted HRMS Data for L-Glu(L-trp-oet)-otbu(hcl).
| Parameter | Value |
| Molecular Formula | C₂₈H₄₁N₃O₅·HCl |
| Monoisotopic Mass (Free Base) | 515.3046 |
| [M+H]⁺ (Protonated Free Base) | 516.3124 |
| Key MS/MS Fragments | y₁-ion (H-Trp-OEt) |
| b₁-ion (H-Glu(OtBu)) |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the key functional groups within the molecule. semanticscholar.org These methods are complementary and provide a detailed fingerprint of the compound's structure.
The IR spectrum would prominently feature a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the two ester groups (tert-butyl and ethyl). The amide bond is identified by the Amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1520-1550 cm⁻¹. researchgate.net The N-H stretching vibration of the indole ring is observed around 3400 cm⁻¹, while the broad absorption from the protonated amine (NH₃⁺) of the hydrochloride salt would appear in the 2500-3000 cm⁻¹ region. C-H stretching vibrations from the alkyl and aromatic groups are found between 2850-3100 cm⁻¹.
Raman spectroscopy is particularly useful for identifying the non-polar bonds of the aromatic tryptophan side chain. nih.gov Strong signals corresponding to the indole ring breathing modes would be clearly visible, complementing the IR data.
Table 3: Characteristic Vibrational Frequencies for L-Glu(L-trp-oet)-otbu(hcl).
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Indole N-H | Stretching | ~3400 |
| Amine Salt N-H | Stretching | 2500 - 3000 (broad) |
| Aromatic/Alkyl C-H | Stretching | 2850 - 3100 |
| Ester C=O | Stretching | 1730 - 1750 |
| Amide I (C=O) | Stretching | 1650 - 1680 |
| Amide II (N-H) | Bending | 1520 - 1550 |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for determining the purity of L-Glu(L-trp-oet)-otbu(hcl) and for separating it from any potential impurities, including stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the compound. nih.govresearchgate.net A reverse-phase method, typically using a C18 stationary phase, is employed. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes.
The purity is determined by integrating the peak area of the chromatogram detected by a UV detector, often at wavelengths where the tryptophan indole ring absorbs strongly (e.g., 220 nm and 280 nm). For a high-purity sample, the main peak should account for >98% or >99% of the total integrated peak area. nih.gov The same principles can be applied to preparative scale HPLC, where larger columns are used to isolate multigram quantities of the purified compound.
Table 4: Typical Analytical HPLC Conditions.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient, e.g., 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
Given that the compound is synthesized from L-amino acids, it is critical to confirm its stereochemical purity and quantify any potential diastereomeric impurities (L-D, D-L, or D-D isomers) that may have formed during synthesis. Chiral HPLC is the definitive method for this analysis. nih.gov
This technique uses a chiral stationary phase (CSP) that can differentiate between stereoisomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating dipeptide stereoisomers. researchgate.net The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The goal is to develop a method where the desired L-L isomer is resolved from all other possible stereoisomers with baseline separation. The enantiomeric or diastereomeric excess can then be calculated based on the relative peak areas.
Table 5: Example Chiral HPLC Conditions.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/TFA mixture (e.g., 80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute stereochemistry and conformational preferences of a molecule in the solid state. For a dipeptide derivative such as L-Glu(L-trp-oet)-otbu(hcl), a single-crystal X-ray diffraction analysis would yield a definitive structural model, resolving any ambiguities that might arise from spectroscopic data alone.
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete and precise molecular structure.
While specific crystallographic data for L-Glu(L-trp-oet)-otbu(hcl) is not available in publicly accessible databases as of the latest literature surveys, the following table represents an example of the crystallographic parameters that would be determined from such an analysis. This illustrative data is typical for a small organic molecule of similar complexity.
Table 1: Illustrative Crystallographic Data for a Dipeptide Derivative (Note: This is a hypothetical data set for illustrative purposes and does not represent experimentally determined values for L-Glu(L-trp-oet)-otbu(hcl).)
| Parameter | Value |
| Chemical Formula | C₂₈H₄₁N₃O₆·HCl |
| Formula Weight | 568.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 18.789(6) |
| α (°) | 90 |
| β (°) | 102.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1572.1(9) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.198 |
| Absorption Coeff. (mm⁻¹) | 0.154 |
| F(000) | 612 |
| R-factor (%) | 4.5 |
| Goodness-of-fit (GOF) | 1.05 |
Computational and Theoretical Studies on L Glu L Trp Oet Otbu Hcl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimal molecular geometry and electronic structure of L-Glu(L-trp-oet)-otbu(hcl). These calculations provide a static, time-independent view of the molecule's properties.
Energy Minimization and Exploration of Conformational Landscapes.nih.govresearchgate.net
Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum energy conformation. For a flexible molecule like L-Glu(L-trp-oet)-otbu(hcl), which contains multiple rotatable bonds, a vast number of potential conformations exist. The collection of all possible conformations and their corresponding potential energies is referred to as the conformational landscape. nih.gov
Table 1: Hypothetical Low-Energy Conformers of L-Glu(L-trp-oet)-otbu(hcl) Identified Through Energy Minimization
| Conformer ID | Dihedral Angle (φ, ψ) - Glu | Dihedral Angle (φ, ψ) - Trp | Relative Energy (kcal/mol) |
| A | (-150, 150) | (-80, 140) | 0.00 |
| B | (-70, 140) | (-140, 130) | 1.25 |
| C | (-160, -40) | (-60, -50) | 2.80 |
| D | (60, 40) | (50, -60) | 4.10 |
This table presents a hypothetical set of low-energy conformers and their relative energies, which would be typical output from a conformational search and energy minimization study.
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comresearchgate.netunesp.br The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. taylorandfrancis.com Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO for L-Glu(L-trp-oet)-otbu(hcl). This information allows for the prediction of the most likely sites for nucleophilic and electrophilic attack, providing insights into its potential chemical reactions. researchgate.netunesp.br
Table 2: Hypothetical Frontier Molecular Orbital Energies for L-Glu(L-trp-oet)-otbu(hcl)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
This table illustrates the kind of data generated from FMO analysis, providing a quantitative measure of the molecule's predicted reactivity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
Investigation of Conformational Ensembles and Flexibility in Solution.nih.gov
In a solution, a molecule like L-Glu(L-trp-oet)-otbu(hcl) does not exist in a single, static conformation but rather as a dynamic ensemble of interconverting structures. nih.gov MD simulations can model this behavior by simulating the molecule's movements in a solvent box over a period of time. researchgate.net These simulations provide detailed information about the flexibility of different parts of the molecule and the preferred conformations in a particular solvent. acs.org For instance, studies on similar dipeptides have shown that the presence of explicit solvent molecules can significantly influence the conformational preferences of the peptide backbone. rsc.orgrsc.org The analysis of MD trajectories can reveal the most populated conformational states and the transitions between them, offering a more realistic understanding of the molecule's structure in a physiological environment. researchgate.net
Simulation of Intermolecular Interactions and Solvent Effects
The solvent environment plays a crucial role in determining the structure and function of a molecule. MD simulations explicitly model the interactions between the solute (L-Glu(L-trp-oet)-otbu(hcl)) and the solvent molecules (e.g., water). These simulations can reveal how the solvent influences the conformational equilibrium and the dynamics of the molecule. researchgate.netmdpi.com For example, the formation of hydrogen bonds between the peptide and water molecules can stabilize certain conformations over others. researchgate.net Understanding these solvent effects is essential for predicting the behavior of the compound in aqueous environments, such as those found in biological systems. mdpi.com
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods can also be used to predict the chemical reactivity and selectivity of L-Glu(L-trp-oet)-otbu(hcl). By combining information from quantum chemical calculations and molecular dynamics simulations, it is possible to identify the most reactive sites on the molecule and predict how it will interact with other chemical species. For instance, computational approaches are used to predict the binding affinity of molecules to biological targets, such as receptors. nih.govresearchgate.net Studies on glutamate (B1630785) derivatives have demonstrated the use of in silico methods to explore their interactions with metabotropic glutamate receptors. nih.govmdpi.com These predictive models are valuable tools in the early stages of drug discovery and development, helping to prioritize compounds for further experimental investigation.
Transition State Modeling for Peptide Bond Formation and Cleavage Pathways
The formation and cleavage of the peptide bond between the glutamic acid (Glu) and tryptophan (Trp) residues are fundamental processes that can be modeled using computational methods to understand their kinetics and mechanisms.
Peptide Bond Formation:
The formation of the peptide bond is a condensation reaction that, in synthetic chemistry, typically proceeds via an activated carboxylic acid derivative. Theoretical models, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. rsc.orgnih.gov For the formation of the Glu-Trp bond, computational models would typically investigate the reaction between an activated glutamic acid residue (e.g., an active ester or an acyl azide) and the amino group of the tryptophan ethyl ester.
The transition state for this reaction involves the nucleophilic attack of the tryptophan's nitrogen atom on the carbonyl carbon of the activated glutamic acid. iastate.edu DFT calculations can determine the geometry of this transition state and its associated activation energy. iastate.edu This energy barrier is a critical factor in determining the reaction rate. Molecular dynamics simulations can further provide insights into the conformational dynamics of the reacting species in solution, which can influence their reactivity. nih.gov For a dipeptide like Trp-Glu, these simulations can reveal how specific conformations affect the proximity and orientation of the reactive groups. nih.gov
Table 1: Theoretical Activation Energies for Model Peptide Bond Formation
| Reactants Model | Computational Method | Activation Energy (kcal/mol) |
|---|---|---|
| Glycine + Glycine (protonated) | DFT | ~23 |
Note: This table presents generalized data from computational studies on simpler amino acid systems to illustrate typical energy barriers. Specific values for the protected Glu-Trp system would require dedicated calculations.
Peptide Bond Cleavage:
Peptide bond cleavage, or hydrolysis, is the reverse of formation and is thermodynamically favorable but kinetically slow under physiological conditions. youtube.com Computational studies can model both uncatalyzed and catalyzed cleavage pathways. Spontaneous cleavage at glutamic acid residues has been reported to occur via a cyclic intermediate mechanism. nih.gov
Transition state modeling for the hydrolysis of the Glu-Trp peptide bond would involve the addition of a water molecule across the amide bond. Quantum mechanical calculations can elucidate the step-wise or concerted nature of this process and the structure of the high-energy tetrahedral intermediate. researchgate.net The activation barrier for uncatalyzed hydrolysis is generally high, but computational models can explore how acidic or basic conditions, or the presence of metal ions, can lower this barrier. uni-bayreuth.denih.gov Molecular dynamics simulations can also be employed to study the conformational changes that may precede or facilitate peptide bond cleavage. plos.org
Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis
Role in the Modular Assembly of Complex Peptidic Architectures
The primary application of L-Glu(L-trp-oet)-otbu(hcl) is as a pre-formed dipeptide unit, which can streamline the synthesis of longer, more complex peptide chains. The use of such dipeptide building blocks can accelerate and facilitate peptide synthesis by allowing for the incorporation of two amino acid residues in a single coupling step. iris-biotech.de This approach is particularly advantageous for preventing aggregation during synthesis and improving yields of long or challenging sequences. merckmillipore.com
In the context of Solid-Phase Peptide Synthesis (SPPS), the free α-amino group of the glutamic acid residue in L-Glu(L-trp-oet)-otbu(hcl) allows for its direct integration into a growing peptide chain anchored to a solid support. nih.gov SPPS is a widely adopted methodology where a peptide chain is assembled stepwise while covalently attached to an insoluble polymeric resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. nih.gov
| Parameter | Stepwise SPPS | Dipeptide Block SPPS (using L-Glu(L-trp-oet)-otbu) |
| Synthetic Cycles | Two cycles (one for Trp, one for Glu) | One cycle |
| Potential Side Reactions | Risk of side reactions during Trp coupling and protection/deprotection steps. nih.gov | Reduced risk of side reactions associated with individual amino acid couplings. |
| Efficiency | Lower efficiency for long or complex sequences. | Higher efficiency, especially for repetitive or difficult sequences. iris-biotech.demerckmillipore.com |
| Purification | Potentially more complex crude product mixture. | Cleaner crude product, simplifying final purification. |
L-Glu(L-trp-oet)-otbu(hcl) is also well-suited for solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis. ekb.eg This technique is particularly valuable for large-scale manufacturing where purification of intermediates is desirable to ensure the high purity of the final product. mdpi.com In a fragment condensation strategy, protected peptide segments are synthesized independently in solution and then coupled together to form the final, larger peptide.
The dipeptide L-Glu(L-trp-oet)-otbu(hcl) can serve as a key intermediate in such a strategy. For example, the ethyl ester at the C-terminus of the tryptophan can be selectively hydrolyzed to reveal a free carboxylic acid. This new dipeptide fragment, with its protected α-amino and glutamic acid side chain, can then be coupled with another amino acid or peptide fragment in solution. youtube.com This approach allows for the purification of the dipeptide fragment before its incorporation into a larger molecule, which can lead to a purer final product compared to SPPS, where impurities can accumulate until the final cleavage step. mdpi.com
Precursor for Peptidomimetic and Bioisosteric Analogues
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as metabolic stability, receptor affinity, and bioavailability. mdpi.com The L-Glu(L-trp-oet)-otbu(hcl) framework provides an excellent starting point for the synthesis of novel peptidomimetics.
Constraining the conformation of a peptide is a common strategy in drug design to lock the molecule into its bioactive shape, thereby increasing potency and selectivity. The tryptophan residue within the dipeptide is a prime target for such modifications. The indole (B1671886) ring can be used as an anchor point for cyclization, creating fused ring systems that restrict the rotational freedom of the peptide backbone and the amino acid side chain. acs.orgrsc.org Synthetic methods have been developed to create various 3,n-fused tricyclic indole skeletons which can be applied to peptides containing this dipeptide. acs.org For example, the dipeptide could be elaborated into a larger peptide which then undergoes a cyclization reaction involving the tryptophan side chain to generate a conformationally restricted cyclic peptide natural product analogue. rsc.org
Isosteric replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, a technique used to modulate a molecule's biological activity. The amide bond is a frequent target for such modifications to improve resistance to enzymatic degradation. The peptide bond between the glutamic acid and tryptophan residues could be replaced with a surrogate, such as a triazole ring. mdpi.com The triazole can act as an amide bond mimic that can rigidify the conformation of the peptidomimetic. mdpi.com Furthermore, the indole ring of tryptophan itself could be replaced with other aromatic systems to explore different π-stacking interactions or hydrogen bonding patterns. chim.it
| Modification Type | Target within L-Glu(L-trp-oet)-otbu | Potential Outcome | Example Surrogate |
| Conformational Constraint | Tryptophan Side Chain & Peptide Backbone | Increased receptor affinity and selectivity. acs.org | Cyclization to form fused indole skeletons. acs.orgrsc.org |
| Backbone Isosterism | Amide bond between Glu and Trp | Enhanced metabolic stability against proteases. mdpi.com | 1,2,3-Triazole ring. mdpi.com |
| Side-Chain Isosterism | Tryptophan Indole Ring | Altered binding interactions and pharmacokinetics. | Fluorinated or methylated indole rings. acs.org |
Scaffold for the Construction of Diverse Organic and Supramolecular Architectures
Beyond peptide chemistry, the unique chemical functionalities of L-Glu(L-trp-oet)-otbu(hcl) allow it to serve as a scaffold for building more complex organic and supramolecular structures. The presence of aromatic and charged groups facilitates self-assembly processes.
Amino acids and short peptides, particularly those containing aromatic residues like tryptophan, are known to self-organize into well-defined nanostructures such as fibers, layers, and hydrogels. nih.govmdpi.comnih.gov The driving forces for these assemblies include hydrogen bonding, π-π stacking, and hydrophobic interactions. acs.orgacs.org The L-Glu(L-trp-oet)-otbu dipeptide is an ideal candidate for forming such materials. The tryptophan indole ring can promote aggregation through aromatic stacking, while the glutamic acid portion can participate in hydrogen bonding networks. acs.org Such self-assembled materials have applications in areas like drug delivery and tissue engineering. nih.gov The dipeptide could also be used as a building block in the synthesis of larger, more complex molecules where the dipeptide unit imparts specific conformational or binding properties. For instance, it could be incorporated into larger macrocycles or dendritic structures, with the tryptophan residue providing a site for specific molecular recognition through cation-π or other non-covalent interactions. acs.orgnih.gov
Attachment to Polymeric Supports for Combinatorial Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules. nih.gov A cornerstone of this technique, particularly for the creation of peptide and peptidomimetic libraries, is the use of solid-phase synthesis. combichemistry.com In this approach, the first building block is anchored to an insoluble polymeric support, allowing for sequential reactions to be carried out with excess reagents, which can then be easily removed by simple filtration and washing. combichemistry.com
The structure of L-Glu(L-Trp-OEt)-OtBu(HCl) is well-suited for this purpose. The presence of a free carboxylic acid group on the glutamic acid residue (once the tert-butyl ester is deprotected) or a reactive amine group allows for its covalent attachment to a variety of polymeric supports. Common solid supports for peptide synthesis include resins functionalized with amino or carboxylic acid groups, such as Merrifield or Wang resins.
The general process for attaching a building block like L-Glu(L-Trp-OEt)-OtBu(HCl) to a solid support involves the following steps:
Resin Activation: The functional groups on the polymeric support are activated to facilitate coupling.
Coupling Reaction: The protected dipeptide is reacted with the activated resin, forming a stable covalent bond.
Washing: Excess reagents and byproducts are washed away, leaving the dipeptide-functionalized resin.
Once anchored to the solid support, the dipeptide can serve as a scaffold for the generation of a combinatorial library. The remaining functional groups on the dipeptide, such as the amino group of the glutamic acid or the indole ring of the tryptophan, can be further modified in a stepwise fashion with a variety of reagents. By employing a "split-and-pool" synthesis strategy, a vast number of unique compounds can be generated on individual resin beads. wikipedia.org This technique allows for the creation of libraries containing thousands to millions of distinct molecules, which can then be screened for biological activity or other desired properties.
The choice of protecting groups on L-Glu(L-Trp-OEt)-OtBu(HCl) is critical for its successful application in combinatorial synthesis. The tert-butyl (OtBu) and ethyl ester (OEt) groups are labile under specific acidic or basic conditions, respectively, allowing for their selective removal to expose reactive sites for further diversification.
Linker Chemistry for Non-Biomolecular Conjugates
Beyond its use in combinatorial library synthesis, the dipeptidic structure of L-Glu(L-Trp-OEt)-OtBu(HCl) makes it a candidate for use as a linker in the construction of non-biomolecular conjugates. Linkers are molecular bridges that connect two or more different chemical entities. creative-peptides.com In drug delivery and material science, linkers play a crucial role in tethering active molecules, such as small molecule drugs or imaging agents, to carrier molecules or surfaces.
Peptide-based linkers are particularly attractive due to their biocompatibility, chemical versatility, and the potential for controlled cleavage. creative-biolabs.com The sequence of amino acids in a peptide linker can be tailored to impart specific properties, such as flexibility, rigidity, or susceptibility to enzymatic cleavage. biosyn.com
L-Glu(L-Trp-OEt)-OtBu(HCl) can be envisioned as a component of a linker system in several ways:
As a Spacer: The dipeptide unit can act as a simple spacer to separate a conjugated molecule from a carrier, which can be important for maintaining the biological activity of the conjugated molecule by reducing steric hindrance. axispharm.com
As a Cleavable Linker: The amide bond within the dipeptide backbone can be designed to be susceptible to cleavage by specific enzymes, such as proteases, that may be present in a target physiological environment. mdpi.com This allows for the controlled release of a conjugated molecule at a desired site.
As a Functional Linker: The side chains of the glutamic acid and tryptophan residues offer points for further functionalization. For instance, the carboxylic acid of glutamic acid could be conjugated to one molecule, while the indole ring of tryptophan could be modified to attach to another, creating a bifunctional linker.
The synthesis of such conjugates would involve standard peptide coupling chemistries, where the carboxylic acid and amino groups of the dipeptide are sequentially reacted with the molecules to be linked. The protecting groups on L-Glu(L-Trp-OEt)-OtBu(HCl) provide the necessary orthogonal handles to direct these coupling reactions in a controlled manner.
Future Research Trajectories and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes for L-Glu(L-trp-oet)-otbu(hcl)
The synthesis of complex peptides traditionally relies on methods that generate significant chemical waste and utilize hazardous solvents, resulting in a high Process Mass Intensity (PMI). Future research is critically focused on developing "green" synthetic protocols that enhance sustainability and atom economy. rsc.orgrsc.org
A primary goal is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Studies have shown that solvents such as acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) can be effective substitutes, sometimes leading to improved yields and suppression of side reactions. rsc.org The use of basic ionic liquids is another promising avenue, as they can serve as recyclable reaction media and may even eliminate the need for an external base during the coupling step. scispace.com
Furthermore, the development of greener coupling reagents is essential. Reagents like propylphosphonic anhydride (B1165640) (T3P®) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) are gaining traction. COMU is particularly noted for its water-soluble byproducts, which simplifies purification and aligns with green chemistry principles. rsc.orgacs.org Research into one-pot protocols that avoid intermediate work-ups and purifications can drastically lower the PMI for each amino acid coupling cycle. rsc.org
Table 7.1: Comparison of Conventional vs. Sustainable Synthetic Parameters
| Parameter | Conventional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Ionic Liquids rsc.orgscispace.com | Reduced toxicity, biodegradability, potential for recycling. |
| Coupling Reagent | HBTU, HATU | T3P®, COMU, OxymaPure-based reagents rsc.orgrsc.orgacs.org | Higher atom economy, water-soluble byproducts, reduced hazardous waste. |
| Process | Multi-step with intermediate purification | One-pot, continuous flow synthesis rsc.orgresearchgate.net | Lower Process Mass Intensity (PMI), reduced solvent usage, time efficiency. |
| Protecting Group | Traditional Z-group (requires hydrogenation) | Enzymatically cleavable groups, photolabile groups | Milder deprotection conditions, increased functional group tolerance. |
Advanced Mechanistic Insights into Stereocontrol and Mitigation of Undesired Side Reactions
Maintaining the stereochemical integrity of the chiral centers is paramount in peptide synthesis. The glutamic acid residue is susceptible to α-carbon racemization during the activation and coupling steps. peptide.combibliomed.org While additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can suppress racemization, future research aims to develop coupling reagents and protocols that are inherently less prone to this side reaction. peptide.compeptide.com The use of a thiol-labile 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) protecting group on the α-amino group has been shown to effectively mitigate racemization by avoiding the formation of certain racemization-prone intermediates. researchgate.netnih.gov
Beyond racemization, several other side reactions can compromise the synthesis of L-Glu(L-trp-oet)-otbu(hcl).
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form a pyroglutamyl residue, terminating the peptide chain. This is particularly a risk during Fmoc-deprotection steps. rsc.org
Aspartimide Analogue: The glutamic acid side chain, especially when linked to the next residue, can form a cyclic glutarimide (B196013) intermediate under basic conditions (e.g., piperidine (B6355638) for Fmoc removal). This can lead to racemization and the formation of β- and γ-peptide linkages. peptide.comacs.org Strategies to suppress this include adding weak acids to the deprotection solution or using bulky side-chain protecting groups. acs.orgiris-biotech.debiotage.com
Tryptophan Alkylation: The electron-rich indole (B1671886) ring of tryptophan is highly susceptible to attack by carbocations generated during acidolytic deprotection of other groups (like tBu). nih.govthermofisher.comnih.gov Using scavengers in the cleavage cocktail is standard practice, but protecting the indole nitrogen with a group like Boc is a more robust solution. peptide.comthermofisher.com
Table 7.3: Common Side Reactions and Advanced Mitigation Strategies
| Side Reaction | Affected Residue | Causal Condition | Conventional Mitigation | Advanced/Future Strategy |
|---|---|---|---|---|
| Racemization | L-Glutamic Acid | Carboxyl group activation | Addition of HOBt, HOAt peptide.com | Use of racemization-suppressing protecting groups (e.g., DNPBS); optimized coupling reagents. researchgate.netnih.gov |
| Glutarimide Formation | L-Glutamic Acid | Basic conditions (Fmoc deprotection) | Addition of HOBt to piperidine solution. biotage.com | Use of bulky side-chain esters; backbone protection with groups like 2,4-dimethoxybenzyl (Dmb). iris-biotech.de |
| Pyroglutamate Formation | N-terminal L-Glu | Acidic or thermal conditions | Careful control of reaction conditions. | In-situ coupling immediately after deprotection. |
| Indole Alkylation | L-Tryptophan | Acidic cleavage/deprotection | Use of scavengers (e.g., triisopropylsilane). | Indole N-protection with Boc group; development of novel, acid-stable indole protecting groups. peptide.comthermofisher.com |
Integration into Automated Chemical Synthesis Platforms
The automation of peptide synthesis has revolutionized the field, enabling rapid and reproducible production. americanpeptidesociety.org Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of automated synthesis, allowing for easy separation of the growing peptide from reagents in solution. beilstein-journals.orgnih.gov The synthesis of L-Glu(L-trp-oet)-otbu(hcl) on an automated SPPS platform would involve anchoring the C-terminal tryptophan ethyl ester to a resin, followed by automated cycles of N-terminal Fmoc deprotection and coupling of the protected L-glutamic acid derivative. americanpeptidesociety.orgbeilstein-journals.org
Looking forward, the integration of more sophisticated technologies is a key research area. This includes real-time monitoring of reaction completion (e.g., via UV monitoring of Fmoc deprotection) and the use of microwave irradiation to accelerate coupling reactions, especially for sterically hindered amino acids. americanpeptidesociety.org
A significant future trajectory is the development and refinement of automated Liquid-Phase Peptide Synthesis (LPPS). rsc.orgproteogenix.sciencersc.org LPPS combines the advantages of traditional solution-phase synthesis with automation by using soluble tags (like polyethylene (B3416737) glycol, PEG) that allow for easy precipitation and purification of the peptide after each step. researchgate.netproteogenix.science This method is particularly promising for large-scale, sustainable production as it can reduce solvent and reagent excess compared to SPPS. rsc.org Developing automated continuous-flow LPPS systems represents a major leap towards more efficient and industrial-scale peptide production. rsc.orgrsc.org
Table 7.4: Comparison of Automated Synthesis Platforms
| Feature | Automated Solid-Phase Peptide Synthesis (SPPS) | Automated Liquid-Phase Peptide Synthesis (LPPS) | Future Research Focus |
|---|---|---|---|
| Principle | Peptide anchored to an insoluble solid support. beilstein-journals.org | Peptide attached to a soluble tag in solution. proteogenix.science | Hybrid solid-liquid phase approaches. |
| Advantages | High automation potential, easy purification, well-established. americanpeptidesociety.orgformulationbio.com | Better scalability, lower reagent excess, suitable for large-scale production. proteogenix.sciencersc.org | Improving sustainability and cost-effectiveness of both platforms. |
| Challenges | High solvent/reagent consumption, potential for aggregation. peptide.com | Purification can be more complex (precipitation/filtration), less established. | Development of novel soluble tags and more efficient purification methods for LPPS. |
| Applicability to L-Glu(L-trp-oet)-otbu | Straightforward for small-scale synthesis. | Potentially more economical for larger quantities. | Integration of real-time analytics (PAT) for process optimization. rsc.org |
Theoretical Prediction of Novel Reactivity Patterns and Transformation Pathways for the Compound
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like L-Glu(L-trp-oet)-otbu(hcl) at an atomic level. researchgate.net Future research will increasingly rely on these in silico methods to guide synthetic efforts and predict compound properties, reducing the need for extensive empirical experimentation.
Density Functional Theory (DFT) can be used to model the reaction mechanisms of peptide bond formation. researchgate.netrsc.org Such studies can elucidate the transition states and energy barriers associated with the coupling of the glutamic acid and tryptophan derivatives, helping to explain the origins of side reactions like racemization and predicting which coupling reagents would be most effective. rsc.org
Molecular Dynamics (MD) simulations can be employed to study the conformational landscape of the dipeptide in different solvents. nih.gov This is crucial for understanding how the three-dimensional structure of the peptide might influence its reactivity, such as the propensity for intramolecular cyclization (pyroglutamate or glutarimide formation). These simulations can also predict solubility, a key parameter in designing both synthetic and purification protocols.
Furthermore, computational tools are being developed to predict potential degradation pathways and cross-reactivity. plos.orgnih.gov By modeling the interaction of the dipeptide with various chemical species (e.g., acids, bases, oxidants), it may be possible to predict its stability under different storage or application conditions.
Table 7.5: Computational Approaches for Predicting Reactivity
| Computational Method | Application to L-Glu(L-trp-oet)-otbu | Research Question Addressed |
|---|---|---|
| Density Functional Theory (DFT) | Modeling the peptide coupling reaction pathway. researchgate.netrsc.org | What is the lowest energy path for amide bond formation? What is the energy barrier for racemization? |
| Molecular Dynamics (MD) | Simulating conformational behavior in various solvents. nih.gov | What are the most stable conformations? How does solvent affect the proximity of reactive groups? |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed synthesis or degradation. rsc.org | How would an enzyme catalyze the formation or cleavage of this specific dipeptide? |
| Machine Learning Models | Predicting reactivity, solubility, or potential biological interactions based on structural features. plos.org | Can we predict the compound's stability or potential for cross-reactivity with other molecules? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
